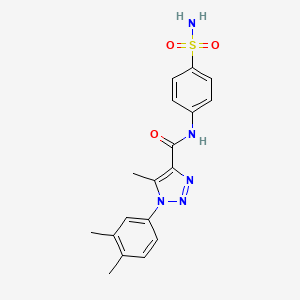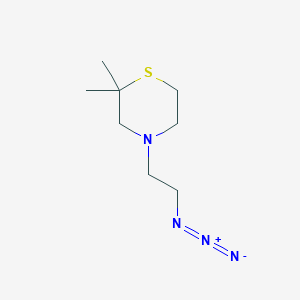
Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate” is a chemical compound with the CAS Number: 1955514-46-1 . It has a molecular weight of 190.13 and its molecular formula is C8H11LiN2O3 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of “Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate” is represented by the InChI code: 1S/C8H12N2O3.Li/c1-2-3-4-6-9-7(13-10-6)5-8(11)12;/h2-5H2,1H3,(H,11,12);/q;+1/p-1 . This indicates the presence of a lithium ion and a 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate ion in the compound.Physical And Chemical Properties Analysis
“Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate” is a powder that is stored at room temperature . Its molecular weight is 190.13 and its molecular formula is C8H11LiN2O3 .科学的研究の応用
- Anode Material : LiODA can serve as an anode material in LIBs. Its three-dimensional channel structure facilitates lithium-ion intercalation, leading to enhanced performance .
- Suppression of Li Dendrite Growth : When coated on anodes, polymers containing LiODA can suppress lithium dendrite growth at the Li metal electrode surface. This inhibition prevents separator penetration, reducing the risk of short circuits and thermal runaway .
Carbon Nanotubes (CNTs) for LIBs
LiODA can be integrated into carbon nanotube-based electrodes for LIBs. Vertically aligned carbon nanotubes (VACNTs) enhance electrochemical performance. Their properties include high conductivity, chemical stability, and large charge storage capacity. Researchers explore VACNTs as anodes and cathodes in LIBs .
Second-Life Batteries
LiODA plays a role in second-life batteries—used EV batteries repurposed for stationary energy storage. These batteries can store renewable energy and mitigate grid fluctuations. LiODA-containing materials contribute to extending battery life and improving performance .
Polymer Electrolytes
LiODA contributes to advanced polymer electrolytes for LIBs. These electrolytes exhibit high ionic conductivity, wide electrochemical windows, and compatibility with Li anodes. LiODA-containing electrolytes enhance safety and performance .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
lithium;2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.Li/c1-2-3-4-6-9-7(13-10-6)5-8(11)12;/h2-5H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZLEIMGONNAQX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC1=NOC(=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)
![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)
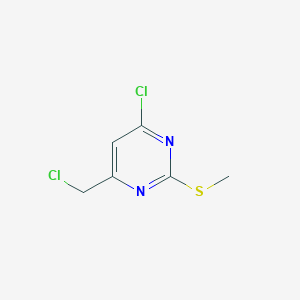
![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)
![N-(2-ethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2766475.png)
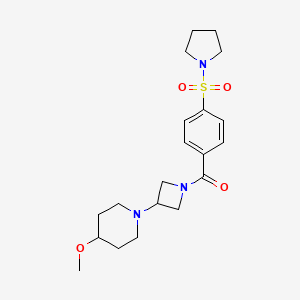
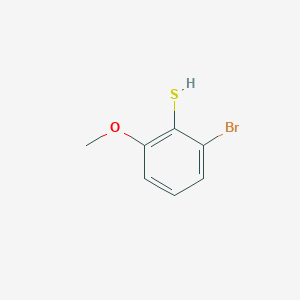

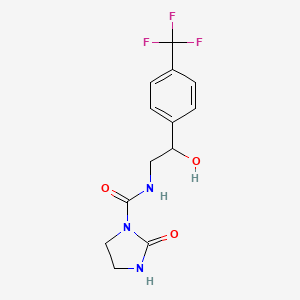
![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)
